Thieno[2,3-c]pyridine Scaffold Exhibits Superior Antileishmanial Activity Versus Thieno[2,3-b]pyridine Isomers
In a systematic comparison of N-Boc-substituted thienopyridine isomers, only thieno[2,3-c]pyridine derivatives with substituted nitrogen at position 6 (compounds 2b, 2c, 2f, 2g) demonstrated antileishmanial activity with IC50 < 10 μM, whereas none of the thieno[2,3-b]pyridine isomers (1a-f) achieved this potency threshold [1]. This isomer-dependent activity profile establishes the thieno[2,3-c]pyridine scaffold as functionally non-equivalent to alternative thienopyridine ring fusion patterns.
| Evidence Dimension | Antileishmanial activity (IC50 threshold) |
|---|---|
| Target Compound Data | Thieno[2,3-c]pyridine derivatives: IC50 < 10 μM (active) |
| Comparator Or Baseline | Thieno[2,3-b]pyridine derivatives: IC50 > 10 μM (inactive or substantially weaker) |
| Quantified Difference | Qualitative threshold: [2,3-c] isomers active (<10 μM) versus [2,3-b] isomers inactive |
| Conditions | In vitro assay against Leishmania amazonensis, L. braziliensis, and L. infantum promastigotes; RAW 264.7 macrophages for cytotoxicity |
Why This Matters
Procurement decisions for antileishmanial drug discovery programs should prioritize the thieno[2,3-c]pyridine scaffold over [2,3-b] or [3,2-b] isomers due to demonstrated superior target engagement in this therapeutic area.
- [1] Bernardo VG, Nayarisseri A, et al. Antileishmanial potential of N-substituted thieno[2,3-c]pyridine derivatives: combined in vitro and in silico evaluation. Bioorganic & Medicinal Chemistry. 2026;132. View Source
